N-ethyl-4-fluorobenzamide
Overview
Description
N-ethyl-4-fluorobenzamide is an organic compound with the molecular formula C₉H₁₀FNO It is a derivative of benzamide, where the benzene ring is substituted with an ethyl group at the nitrogen atom and a fluorine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: N-ethyl-4-fluorobenzamide can be synthesized through a reaction between 4-fluorobenzoic acid and ethylamine. The reaction typically involves the activation of the carboxylic acid group of 4-fluorobenzoic acid, followed by nucleophilic substitution with ethylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with ethylamine to yield this compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: N-ethyl-4-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group of the amide can be reduced to form the corresponding amine.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
- Substitution reactions can yield various substituted benzamides.
- Reduction reactions produce ethyl-4-fluoroaniline.
- Oxidation reactions result in the formation of 4-fluorobenzoic acid derivatives.
Scientific Research Applications
N-ethyl-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-ethyl-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The fluorine atom enhances its binding affinity and selectivity towards these targets, while the ethyl group influences its pharmacokinetic properties. The exact pathways and molecular targets involved vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-ethyl-4-fluorobenzamide can be compared with other benzamide derivatives such as:
- N-methyl-4-fluorobenzamide
- N-ethyl-4-chlorobenzamide
- N-ethyl-4-bromobenzamide
Uniqueness:
- The presence of the fluorine atom at the para position provides unique electronic properties, influencing the compound’s reactivity and binding characteristics.
- The ethyl group at the nitrogen atom affects the compound’s solubility and pharmacokinetic profile, distinguishing it from other similar compounds .
This compound’s distinct chemical structure and properties make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-ethyl-4-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-2-11-9(12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXQVUVWTKQADG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405629 | |
Record name | N-ethyl-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
772-18-9 | |
Record name | N-ethyl-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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